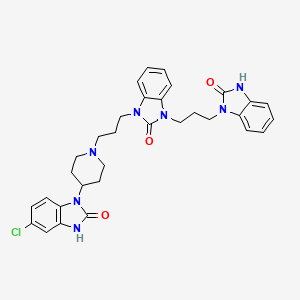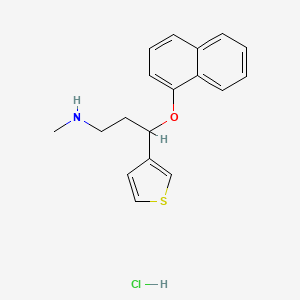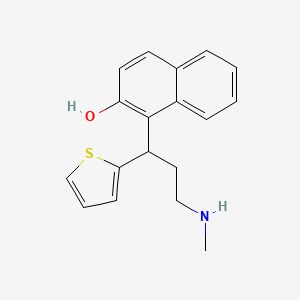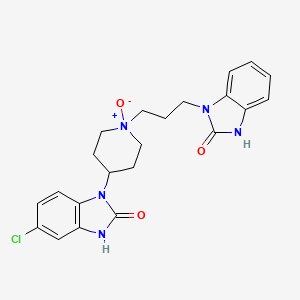
N-Desacetyl Lacosamide HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Desacetyl Lacosamide Hydrochloride, also known as Lacosamide EP Impurity D, is a chemical compound with the molecular formula C11H17ClN2O2 . It is an impurity standard used in scientific research .
Synthesis Analysis
The synthesis of Lacosamide, the parent drug of N-Desacetyl Lacosamide HCl, has been studied extensively. . The 4-phosphate was used for the successful synthesis of Lacosamide with high chemical and chiral purities .
Molecular Structure Analysis
The molecular formula of N-Desacetyl Lacosamide HCl is C11H16N2O2. HCl, and its molecular weight is 208.26 36.46 .
Wissenschaftliche Forschungsanwendungen
Epilepsy Treatment
Lacosamide is approved as an adjunctive therapy for the management of partial-onset seizures. Clinical trials have demonstrated its efficacy in reducing seizure frequency when used alongside other antiepileptic drugs (AEDs). Its tolerability profile is generally favorable, with the most common adverse reactions being mild to moderate in severity, such as dizziness and headache. The therapeutic effectiveness of Lacosamide has been sustained over long-term treatment periods of up to 8 years, showcasing its potential as a reliable adjunctive therapy in epilepsy management (Hoy, 2013; Hoy, 2018).
Neuropathic Pain
Lacosamide has been investigated for its analgesic properties, particularly in the context of neuropathic pain. Despite the promising preclinical data, the human clinical trials, especially those focusing on painful diabetic neuropathy, have concluded that the extent of pain relief provided by Lacosamide does not warrant its approval for this indication. Nonetheless, the possibility of its utility for other types of neuropathic conditions remains a subject of interest, suggesting a potential area for further research and application (McCleane, 2010).
Pharmacoresistant Epilepsy
Lacosamide's profile suggests its usefulness for patients with pharmacoresistant epilepsy. Its favorable pharmacokinetic profile, including the lack of significant drug interactions and its mechanism of selectively targeting neuronal hyperactivity, positions Lacosamide as a valuable option for managing difficult-to-treat seizures. The efficacy and safety of Lacosamide have been validated in both adult and pediatric populations, underscoring its role in the broader antiepileptic pharmacotherapy landscape (Verrotti et al., 2012).
Synthesis and Chemical Studies
Research into the synthesis of Lacosamide, which could extend to its derivatives such as N-Desacetyl Lacosamide HCl, highlights the progress in developing efficient synthesis methods. Both total synthesis and semi-synthesis approaches have been explored, with ongoing efforts to optimize these processes for industrial-scale production. This research not only contributes to understanding the chemical properties of Lacosamide but also opens pathways for investigating its metabolites and derivatives (Dingqian, 2013).
Wirkmechanismus
Target of Action
“N-Desacetyl Lacosamide HCl”, also known as Lacosamide, primarily targets the voltage-gated sodium channels in the nervous system . These channels play a crucial role in the generation and conduction of action potentials, which are essential for the normal functioning of the nervous system .
Mode of Action
Lacosamide exhibits a unique mode of action. Unlike traditional sodium channel blockers that affect fast inactivation, Lacosamide selectively enhances the slow inactivation of sodium channels . This interaction with sodium channels is stereoselective . By enhancing slow inactivation, Lacosamide stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing .
Biochemical Pathways
The enhanced slow inactivation of sodium channels by Lacosamide results in the stabilization of hyperexcitable neuronal membranes . This stabilization inhibits repetitive neuronal firing, reducing the long-term availability of these channels without affecting their physiological function .
Pharmacokinetics
Lacosamide is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 hours after intake . Its oral bioavailability is high (100%) for a dose up to 800 mg . The pharmacokinetic profile of Lacosamide is consistent in healthy subjects and across different patient populations . Lacosamide elimination from plasma occurs with a terminal half-life of approximately 13 hours in young subjects and 14–16 hours in elderly subjects .
Result of Action
The result of Lacosamide’s action is the stabilization of hyperexcitable neuronal membranes, leading to the inhibition of repetitive neuronal firing . This action helps to control seizures in conditions like epilepsy .
Action Environment
Its pharmacokinetics can be affected in patients with renal or hepatic impairment . Therefore, care should be taken when using Lacosamide in such patients .
Safety and Hazards
The safety data sheet for Hydrochloric acid, a component of N-Desacetyl Lacosamide HCl, indicates that it may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Lacosamide, the parent drug of N-Desacetyl Lacosamide HCl, has been found to be efficacious and well-tolerated in adults with refractory epilepsy . The pooled 50% responder rate and seizure-free rate were 48% and 9% in all studies, respectively . These results suggest that Lacosamide adjunctive therapy, even with long-term treatment, could be a promising direction for future research .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of N-Desacetyl Lacosamide HCl can be achieved by the hydrolysis of Lacosamide HCl using a base catalyst followed by the removal of the acetyl group from the resulting N-desacetyl Lacosamide.", "Starting Materials": [ "Lacosamide HCl", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Ethanol", "Water" ], "Reaction": [ { "Step 1": "Dissolve Lacosamide HCl in ethanol and water mixture" }, { "Step 2": "Add sodium hydroxide to the mixture to adjust the pH to 10-11" }, { "Step 3": "Stir the mixture at room temperature for 2-3 hours" }, { "Step 4": "Acidify the mixture with hydrochloric acid to pH 3-4" }, { "Step 5": "Extract the resulting N-Desacetyl Lacosamide with ethyl acetate" }, { "Step 6": "Dry the organic layer with anhydrous sodium sulfate" }, { "Step 7": "Concentrate the organic layer under reduced pressure to obtain N-Desacetyl Lacosamide as a solid" }, { "Step 8": "Purify the solid by recrystallization from a suitable solvent" }, { "Step 9": "Convert N-Desacetyl Lacosamide to its hydrochloride salt by reacting it with hydrochloric acid in ethanol" }, { "Step 10": "Filter the resulting N-Desacetyl Lacosamide HCl and dry it under vacuum" } ] } | |
CAS-Nummer |
1322062-76-9 |
Molekularformel |
C11H17ClN2O2 |
Molekulargewicht |
244.72 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
2-Amino-N-benzyl-3-methoxy-propionamide HCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone](/img/structure/B602244.png)




![Sodium 2-methoxy-5-[(1S)-3-(methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-yl sulfate](/img/structure/B602258.png)




